WGZJHNFECYRPEL-UHFFFAOYSA-N
Description
However, methodologies for characterizing and comparing such compounds can be inferred from authoritative sources. The Merck Index () is a critical resource for chemical data, providing molecular formulas, spectral data, therapeutic uses, and toxicity profiles. For example, compounds in this database are cross-referenced with CAS Registry Numbers, structural diagrams, and bioactivity data, which are essential for systematic comparisons.
Properties
Molecular Formula |
C23H18N2O |
|---|---|
Molecular Weight |
338.41 |
InChI |
InChI=1S/C23H18N2O/c1-2-15-7-11-18(12-8-15)25-14-21-20(23(25)26)13-17-10-9-16-5-3-4-6-19(16)22(17)24-21/h3-13H,2,14H2,1H3 |
InChI Key |
WGZJHNFECYRPEL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Methodology for Structural Analysis
- Maximal Common Subgraph (MCS) Algorithm: details an algorithm for comparing chemical structures by identifying shared substructures. This method treats molecules as graphs (atoms as nodes, bonds as edges) and defines 68 atom types based on functional groups, enabling detection of biochemically meaningful similarities. For instance, carbohydrates and kinase inhibitors often cluster into distinct groups due to shared functional moieties (e.g., hydroxyl groups in sugars or aromatic rings in kinase ligands) .
- 2D/3D Fingerprinting : Tools like SwissSimilarity () use 2D (structural fingerprints) and 3D (conformational similarity) approaches to identify analogs. For example, a compound with a pyridine ring (e.g., ATASRQYZQYFECN-FWMXANSESA-N , ) would be compared to other nitrogen-containing heterocycles to assess bioactivity overlap .
Example Comparison Table
*Bioactivity clusters are derived from hierarchical clustering of NCI-60 and PubChem datasets ().
Bioactivity and Target Profiling
highlights that compounds with structural similarities often share bioactivity profiles. For example:
- Kinase Inhibitors : Compounds targeting p38 MAPK or BTK (e.g., hypothetical this compound) would cluster with other kinase ligands, such as SCXFQAUZWGZVBX-UHFFFAOYSA-N (), which is part of the Aurora Kinase Targeted Library. Shared interactions with ATP-binding pockets or allosteric sites correlate with structural motifs like benzamide or pyridazine rings .
- Toxicity Differences : Despite structural overlap, toxicity can vary significantly. For instance, chloro-substituted compounds (e.g., JWNWWWXGEIGZJP-UHFFFAOYSA-N , ) may exhibit higher hepatotoxicity due to metabolic activation of halogens .
Database and Cheminformatics Insights
- KLSD Database (): Stores SMILES strings and bioactivity data, enabling rapid comparison of compounds like this compound with kinase-targeted analogs.
- Combined Chemical Dictionary (): Provides cross-referenced data on 600,000+ compounds, including toxicity and spectral data, critical for validating comparison results .
Limitations in Data Mining
notes that tables in chemical patents (e.g., toxicity or synthesis protocols) are highly heterogeneous, complicating automated comparisons. Manual curation is often required to resolve ambiguities in structural or bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
